molecular formula C29H27N3O4 B14993106 4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14993106
M. Wt: 481.5 g/mol
InChI Key: VQRYIQJXEGVELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one class, characterized by a fused bicyclic core with a pyrazole ring and a pyrrolidine moiety. Its structure includes:

  • 2-Hydroxyphenyl substituent: Provides hydrogen-bonding capability, influencing solubility and target binding.
  • Tetrahydrofuran-2-ylmethyl chain: Introduces stereochemical complexity and modulates solubility via polar oxygen atoms.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H27N3O4/c33-24-11-5-4-10-23(24)26-25-27(31-30-26)29(34)32(17-22-9-6-16-35-22)28(25)20-12-14-21(15-13-20)36-18-19-7-2-1-3-8-19/h1-5,7-8,10-15,22,28,33H,6,9,16-18H2,(H,30,31)

InChI Key

VQRYIQJXEGVELH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C24H25N3O3C_{24}H_{25}N_3O_3 and has a molecular weight of approximately 403.47 g/mol. Its structure features multiple functional groups, including a benzyloxy group and a tetrahydrofuran moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may enhance its ability to scavenge free radicals.
  • Antidiabetic Effects : Preliminary studies suggest that it may improve glucose uptake in cells, indicating potential as an antidiabetic agent.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through modulation of inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with specific receptors involved in glucose metabolism and inflammation.
  • Enzyme Inhibition : It could inhibit enzymes responsible for oxidative stress and inflammatory processes.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Hypoglycemic Activity : A study evaluated the effect of the compound on glucose uptake in HepG2 cells. Results indicated a significant increase in glucose uptake without cytotoxic effects at concentrations ranging from 2.5 to 25 µM .
  • Antioxidant Potential : The antioxidant capacity was assessed using various assays (DPPH, ABTS), demonstrating that the compound effectively scavenged free radicals, which could contribute to its protective effects against oxidative stress .
  • Anti-inflammatory Activity : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A related compound demonstrated significant hypoglycemic effects in diabetic animal models when administered at doses ranging from 1 to 25 mg/kg, showcasing its potential for diabetes management .
  • Another study reported that derivatives of this class exhibited improved cellular activity and reduced inflammation markers in relevant disease models, indicating a multifaceted approach to treatment .

Data Tables

Biological ActivityObservationsReference
Hypoglycemic EffectIncreased glucose uptake in HepG2 cells
Antioxidant ActivityEffective scavenging of DPPH and ABTS radicals
Anti-inflammatory EffectsReduced cytokine production in macrophages

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The pyrrolo[3,4-c]pyrazol-6-one core is conserved across analogues, but substituent variations significantly alter properties:

Compound Key Substituents Notable Features Reference
Target Compound 4-(Benzyloxy)phenyl, 2-hydroxyphenyl, tetrahydrofuran-2-ylmethyl High polarity from hydroxyl and tetrahydrofuran groups; moderate lipophilicity
3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl) analogue 3,4,5-Trimethoxyphenyl, 3-hydroxypropyl Enhanced lipophilicity (trimethoxy); potential metabolic instability (hydroxypropyl)
4-[3-Ethoxy-4-(benzyloxy)phenyl]-3-(2-hydroxy-3,5-dimethylphenyl) analogue 3-Ethoxy-4-(benzyloxy)phenyl, 2-hydroxy-3,5-dimethylphenyl Steric hindrance (dimethyl); increased hydrophobicity
5-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-isopropylphenyl) analogue 3,4-Dimethoxyphenethyl, 4-isopropylphenyl High lipophilicity (isopropyl); electron-donating methoxy groups

Physicochemical Properties

  • Solubility : The target compound’s tetrahydrofuran-2-ylmethyl group may improve aqueous solubility compared to analogues with alkyl chains (e.g., 3-hydroxypropyl in or phenethyl in ).

Q & A

Q. 1.1. What are the key considerations for optimizing the multi-step synthesis of this compound, particularly in forming the pyrrolo[3,4-c]pyrazole core?

The synthesis involves sequential functionalization of the pyrrolo[3,4-c]pyrazole scaffold. Key steps include:

  • Core formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic conditions, monitored by TLC for intermediate stability .
  • Substituent introduction : Selective protection/deprotection of hydroxyl groups (e.g., benzyloxy group) to avoid side reactions during coupling steps. Use of coupling agents like DCC/DMAP for aryl-alkyl linkages .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates, with HPLC validation for >95% purity .

Q. 1.2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural complexity?

  • NMR : 2D-NMR (HSQC, HMBC) resolves overlapping signals from tetrahydrofuran and dihydropyrrolo groups. 19F^{19}\text{F}-NMR is critical if fluorinated analogs are synthesized .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns matching computational predictions (e.g., m/z 471.5 for C27_{27}H25_{25}N3_{3}O5_{5}) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity, especially for chiral centers introduced during tetrahydrofyanmethyl group attachment .

Advanced Research Questions

Q. 2.1. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Reaction path prediction : Quantum mechanical calculations (DFT) model transition states for substituent additions, predicting regioselectivity in pyrazole ring functionalization .
  • Docking studies : Molecular dynamics simulations identify binding affinities for biological targets (e.g., kinases or GPCRs), prioritizing derivatives with optimal steric and electronic complementarity .
  • Machine learning : Training models on existing SAR data to predict solubility and metabolic stability, reducing trial-and-error synthesis .

Q. 2.2. What experimental strategies resolve contradictions in observed vs. predicted reaction outcomes?

  • Design of Experiments (DoE) : Fractional factorial designs isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies. For example, Pareto charts may reveal solvent polarity as a critical factor in diastereomer ratios .
  • In situ monitoring : ReactIR tracks intermediate formation in real time, identifying kinetic vs. thermodynamic product dominance during cyclization .
  • Cross-validation : Compare computational reaction barriers (IRC analysis) with experimental activation energies from Arrhenius plots to refine force fields .

Q. 2.3. How can researchers systematically investigate structure-activity relationships (SAR) for this compound’s anticancer potential?

  • Analog synthesis : Replace the tetrahydrofuran-2-ylmethyl group with morpholine or piperazine rings to modulate lipophilicity. Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzyloxy phenyl ring to enhance target binding .
  • Biological assays :
    • In vitro : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination.
    • Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (cyclin D1 suppression) .
  • Metabolic profiling : LC-MS/MS identifies phase I/II metabolites, guiding structural modifications to improve pharmacokinetics .

Q. 2.4. What advanced reactor designs mitigate challenges in scaling up synthesis (e.g., exothermicity, low yields)?

  • Continuous flow reactors : Microfluidic systems with temperature-controlled zones prevent thermal degradation during exothermic steps (e.g., ring-closing reactions) .
  • Membrane separation : Nanofiltration membranes selectively remove byproducts (e.g., unreacted hydrazines) without interrupting flow chemistry .
  • Process analytical technology (PAT) : Online NMR or Raman spectroscopy ensures real-time quality control in multi-step sequences .

Methodological Frameworks

Q. 3.1. How should researchers approach statistical validation of biological activity data?

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals.
  • Replicates : Minimum triplicate runs per concentration, with ANOVA to assess inter-experiment variability .
  • Negative controls : Include vehicle-treated samples and known inhibitors (e.g., doxorubicin) to validate assay sensitivity .

Q. 3.2. What protocols ensure reproducibility in chiral center formation during synthesis?

  • Asymmetric catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective reductions of ketones to secondary alcohols (e.g., tetrahydrofuran substituent) .
  • Chiral HPLC : Employ Chiralpak AD-H columns to confirm enantiomeric excess (>98% ee) for stereosensitive intermediates .

Data Contradiction Analysis

Q. 4.1. How to address discrepancies between computational docking predictions and experimental binding affinities?

  • Solvent effects : Re-run docking simulations with explicit water molecules to account for hydrophobic interactions missed in vacuum models .
  • Protein flexibility : Use ensemble docking against multiple receptor conformations (e.g., from MD trajectories) to capture induced-fit binding .
  • Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics (kon_{on}/koff_{off}) to reconcile computational Kd_d estimates .

Q. 4.2. What steps reconcile inconsistent cytotoxicity results across cell lines?

  • Cell line authentication : STR profiling confirms absence of cross-contamination.
  • Microenvironment modeling : 3D spheroid assays mimic tumor stroma interactions, reducing false negatives from monolayer cultures .
  • Pathway analysis : RNA-seq identifies differentially expressed genes in resistant vs. sensitive lines, guiding combination therapy strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.